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Compound of Interest

Compound Name:
2-(Dimethylamino)-2-phenylbutan-

1-ol

Cat. No.: B1334971 Get Quote

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Dimethylamino)-2-phenylbutan-1-ol, identified by CAS number 39068-94-5, is a tertiary

amino alcohol of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a

chiral center, a dimethylamino group, and a primary alcohol, makes it a versatile intermediate

for the synthesis of more complex molecules.[1] This compound is principally recognized as a

key precursor and a European Pharmacopoeia (EP) impurity of Trimebutine, a drug used to

treat irritable bowel syndrome and other functional gastrointestinal disorders.[2][3][4] This guide

provides a comprehensive overview of its chemical properties, structure, synthesis, and its role

in pharmaceutical manufacturing.

Chemical Structure and Identification
The molecule possesses a stereogenic center at the C2 carbon, which is a quaternary carbon

bonded to a phenyl group, an ethyl group, a dimethylamino group, and a hydroxymethyl group.

[1] This means the compound can exist as a pair of enantiomers ((R)- and (S)-2-
(dimethylamino)-2-phenylbutan-1-ol).[1]

Table 1: Compound Identification
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Identifier Value

CAS Number 39068-94-5[2]

IUPAC Name 2-(dimethylamino)-2-phenylbutan-1-ol[5]

Molecular Formula C₁₂H₁₉NO[2]

Molecular Weight 193.29 g/mol [6]

InChI Key JDCWNZJOVSBOLK-UHFFFAOYSA-N[1]

Canonical SMILES CCC(CO)(C1=CC=CC=C1)N(C)C[2]

Synonyms

β-(dimethylamino)-β-ethylphenethyl alcohol,

Trimebutine EP Impurity A, (2RS)-2-

(Dimethylamino)-2-phenylbutanol[2][3]

Physicochemical Properties
The physicochemical properties of 2-(dimethylamino)-2-phenylbutan-1-ol are crucial for its

handling, purification, and reaction optimization. The presence of the dimethylamino group

imparts basic properties, while the phenyl group contributes to its hydrophobicity.[1]

Table 2: Physicochemical Data
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Property Value Source

Appearance Liquid [7]

Density 0.996 g/cm³ [2][7]

Boiling Point 278.1 °C at 760 mmHg [2][7]

Flash Point 97 °C [2]

Water Solubility 7.25 mg/mL (Predicted) [5]

logP 2.12 (Predicted) [5]

pKa (Strongest Acidic) 14.68 (Predicted) [5]

pKa (Strongest Basic) 9.21 (Predicted) [5]

Refractive Index 1.522 [2]

Storage Temperature 2-8°C, Sealed in dry conditions [2][6]

Solubility

Slightly soluble in Chloroform,

Dichloromethane, DMSO,

Methanol

[2]

Experimental Protocols
The synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol is a multi-step process, often starting

from propiophenone. The following protocols are based on methodologies described in patent

literature.[8][9][10]

Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol
A common and well-documented method for synthesizing the title compound involves a four-

step sequence starting from propiophenone.[1][8]

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Strecker-type Reaction)

Materials: Propiophenone (100g, 0.75 mol), sodium cyanide (45g, 0.91 mol), 40%

dimethylamine in methanol solution (337g), water (140g).[8]
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Protocol:

Charge a 1L autoclave with propiophenone, sodium cyanide, the dimethylamine solution,

and water.[8]

Seal the autoclave and stir the mixture for 30 minutes at ambient temperature.[8]

Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours to facilitate

the addition reaction.[8][9]

After the reaction, cool the autoclave to 30°C and release the pressure.[8]

Pour out the contents and rinse the vessel with water, bringing the total volume to 1200ml.

[8]

Cool the aqueous mixture to 10°C using an ice-salt bath to precipitate the product.[8]

Filter the mixture, wash the filter cake with water, and dry to obtain 2-(N,N-

dimethylamino)-2-phenylbutyronitrile.[8]

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

Protocol:

The nitrile intermediate from Step 1 is hydrolyzed under basic conditions.[10]

The reaction is carried out by refluxing the nitrile in an aqueous solution with a pH value

maintained at ≥ 12 (e.g., using sodium hydroxide).[10]

The reaction proceeds for 8-16 hours until completion to yield 2-(N,N-dimethylamino)-2-

phenylbutyric acid.[9]

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

Protocol:

The carboxylic acid from Step 2 is mixed with an alcohol (e.g., ethanol) and concentrated

sulfuric acid.[10]
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The mixture is refluxed for 12-20 hours to perform the esterification.[9]

After completion, the mixture is cooled, diluted with water, and the pH is adjusted to 8 with

sodium carbonate.[9]

The ester product is extracted with a solvent like toluene, washed, dried, and

concentrated.[9]

Step 4: Reduction to 2-(Dimethylamino)-2-phenylbutan-1-ol

Protocol:

The ester from Step 3 is reduced to the primary alcohol.[1]

A reducing agent such as sodium borohydride is used for this transformation.[11]

The ester is mixed with the reducing agent and water in an appropriate organic solvent

(e.g., isopropanol).[9]

The reaction is carried out at an elevated temperature (e.g., 60-75°C) for several hours.

[11][12]

After completion, the solvent is removed by distillation, and the product is extracted,

purified by vacuum distillation to yield 2-(dimethylamino)-2-phenylbutan-1-ol.[11][12]

Synthesis of Trimebutine from 2-(Dimethylamino)-2-
phenylbutan-1-ol
This compound serves as the direct precursor for the synthesis of Trimebutine via esterification.

[1]

Materials: 2-(dimethylamino)-2-phenylbutan-1-ol (17.3g), 3,4,5-trimethoxybenzoic acid

(21g), sulfuric acid (0.5g), toluene (200ml).[12]

Protocol:

In a 500ml four-neck flask, combine 2-(dimethylamino)-2-phenylbutan-1-ol, 3,4,5-

trimethoxybenzoic acid, sulfuric acid, and toluene.[12]
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Heat the mixture to reflux and remove water using a water separator for 6 hours.[12]

Cool the reaction mixture to 50°C and reduce the volume of toluene to approximately 50ml

under reduced pressure.[12]

Further cool the mixture to 10°C and stir for 2 hours to induce crystallization.[12]

Filter the solid and dry to obtain Trimebutine.[12]

Biological Context and Significance
2-(Dimethylamino)-2-phenylbutan-1-ol is primarily significant in a pharmacological context as

a metabolite and key intermediate of Trimebutine.[5][7] Trimebutine is a spasmolytic agent that

regulates intestinal motility and is used to treat irritable bowel syndrome (IBS).[1][7] It is

believed to exert its effects by causing a premature activation of phase III of the migrating

motor complex in the digestive tract.[7] The biological activity of derivatives of 2-
(dimethylamino)-2-phenylbutan-1-ol is an area of research, particularly concerning their

potential impact on gastrointestinal functions.[1] Due to the structural similarity, it is plausible

that the compound itself may possess some degree of spasmolytic activity, though this is not

extensively documented.[1]

Visualizations
Synthesis Workflow
The following diagram illustrates the multi-step synthesis of 2-(dimethylamino)-2-
phenylbutan-1-ol from propiophenone.
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Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

Propiophenone

2-(N,N-dimethylamino)-2-phenylbutyronitrile

  Strecker-type Reaction
(NaCN, (CH3)2NH)

2-(N,N-dimethylamino)-2-phenylbutyric acid

  Hydrolysis
(NaOH, H2O)

2-(N,N-dimethylamino)-2-phenylbutyrate

  Esterification
(Ethanol, H2SO4)

2-(Dimethylamino)-2-phenylbutan-1-ol

  Reduction
(NaBH4)

Click to download full resolution via product page

Caption: Multi-step synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol.

Relationship to Trimebutine
This diagram shows the role of 2-(dimethylamino)-2-phenylbutan-1-ol as a precursor and

impurity in the context of the drug Trimebutine.
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Pharmaceutical Context of CAS 39068-94-5

Synthesis Pathway Quality Control

2-(Dimethylamino)-2-phenylbutan-1-ol
(CAS 39068-94-5)

Trimebutine

 Esterification with
 3,4,5-trimethoxybenzoic acid

Trimebutine (Active Pharmaceutical Ingredient)

Trimebutine EP Impurity A
(CAS 39068-94-5)

 Is an impurity of

Click to download full resolution via product page

Caption: Role as a precursor and impurity of Trimebutine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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